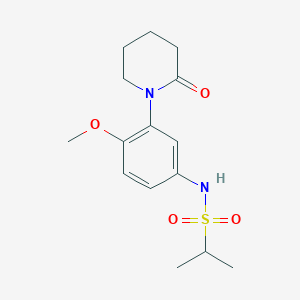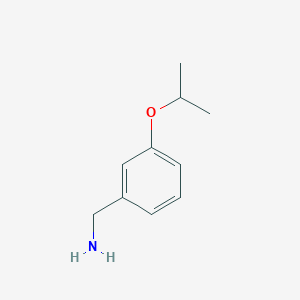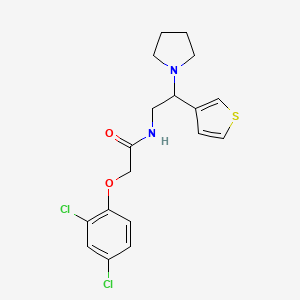![molecular formula C18H14ClF4N3O B3012789 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile CAS No. 339097-07-3](/img/structure/B3012789.png)
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile involves the creation of versatile intermediates that can be further modified to produce a variety of derivatives. For instance, the synthesis of 6-chloro-5-(trifluoroacetyl)pyridine-3-carbonitrile is a key step in creating trifluoromethylated N-heterocycles, which are valuable in medicinal chemistry due to their biological activity . The reactions with bisnucleophiles indicate a potential pathway for the introduction of additional functional groups, such as the morpholino group, which is present in the compound of interest .
Molecular Structure Analysis
The molecular structure of the compound is likely to be complex, given the presence of multiple substituents, including a trifluoromethyl group, a fluorophenyl group, and a morpholino group. These substituents can significantly influence the electronic properties of the molecule, as seen in related compounds where substituent modification has been shown to affect fluorescence properties . The presence of a morpholino group, in particular, can introduce steric hindrance and impact the molecule's conformation .
Chemical Reactions Analysis
The chemical reactivity of the compound is expected to be diverse due to the presence of reactive functional groups. For example, the carbonitrile group can undergo nucleophilic substitution reactions, as demonstrated by the synthesis of pyrimidine derivatives from perfluorinated cyclopentene and cyclohexene carbonitriles . The fluorine atoms in the compound may also participate in substitution reactions, potentially leading to the formation of new derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile would be influenced by its molecular structure. The trifluoromethyl and fluorophenyl groups are known to impart unique properties such as increased lipophilicity and potential bioactivity . The morpholino group could affect the solubility and boiling point of the compound . Additionally, the photophysical properties, such as fluorescence, are likely to be significant, as seen in related morpholino pyridine compounds .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- A compound structurally similar to 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile was synthesized and characterized, showing potential in non-linear optics and as a lead compound for anti-cancerous drugs (Murthy et al., 2017).
Radiosynthesis and Imaging
- A related compound, [18F]F2PhEP, was synthesized for potential use in PET imaging of nicotinic acetylcholine receptors, indicating a possible application in neuroimaging (Roger et al., 2006).
Fluorination in Organic Chemistry
- In the realm of organic synthesis, similar compounds are used in the synthesis of pesticides and fluorinated pyridine derivatives, suggesting their utility in agricultural chemistry and material science (Lu Xin-xin, 2006).
Drug Development and Antitumor Activity
- Another similar compound demonstrated inhibitory capacity against cancer cell proliferation, hinting at its potential in drug development and cancer therapy (Ji et al., 2018).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(2-fluorophenyl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF4N3O/c19-14-9-12(18(21,22)23)10-25-16(14)17(11-24,26-5-7-27-8-6-26)13-3-1-2-4-15(13)20/h1-4,9-10H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYENNOPLSHJLEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C#N)(C2=CC=CC=C2F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-fluorophenyl)-2-morpholinoacetonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


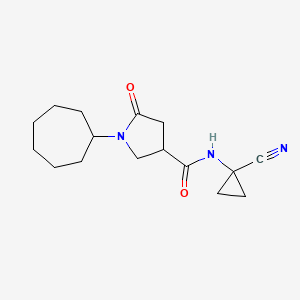

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B3012710.png)
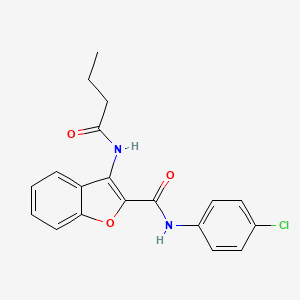

![2-Chloro-N-[(4-methoxy-3-methylphenyl)methyl]-N-(2-methyloxan-4-yl)acetamide](/img/structure/B3012713.png)
![N-(4-bromo-2-fluorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B3012714.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]oxyphenyl] acetate](/img/structure/B3012718.png)
![(Z)-ethyl 2-(2-((4-ethoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B3012719.png)
